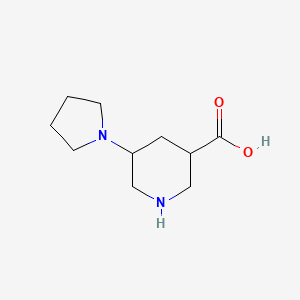
5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid is a heterocyclic compound featuring both pyrrolidine and piperidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 1,5-dibromopentane, the piperidine ring can be formed through a cyclization reaction using a base like sodium hydride.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine and piperidine rings.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidine-3-carboxylic acid:
N-Methylpyrrolidine: Similar structure but with a methyl group instead of the carboxylic acid, affecting its reactivity and biological activity.
Uniqueness
5-(Pyrrolidin-1-YL)piperidine-3-carboxylic acid is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct chemical reactivity and potential for diverse biological activity. This dual-ring structure allows for interactions with a broader range of molecular targets compared to compounds with only one of these rings.
属性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-pyrrolidin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h8-9,11H,1-7H2,(H,13,14) |
InChI 键 |
KUWLIKNVYCXDFV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CC(CNC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


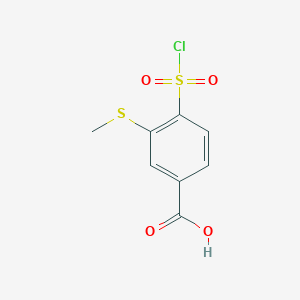
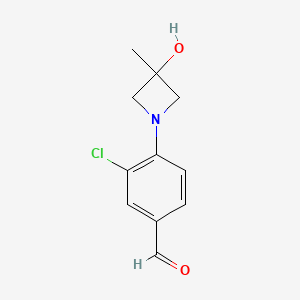
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
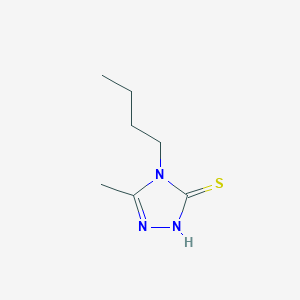
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
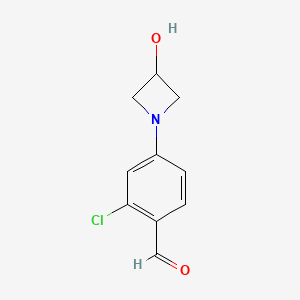

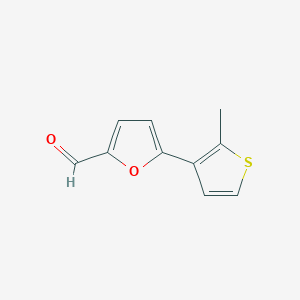
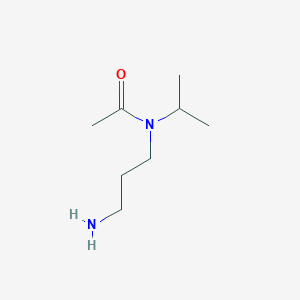
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
